BenchChemオンラインストアへようこそ!

5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Synthesis Heterocyclic Chemistry

Essential heterocyclic building block for constructing the clinically-validated 5-chloro-7-azaindole core of FDA-approved pexidartinib (Turalio®) and the B-RafV600E inhibitor PLX-4720. The 5-chloro substituent and 2-carboxylic acid handle are indispensable for achieving potent multi-targeted kinase inhibition profiles; substitution at alternative positions (4- or 6-chloro) or 3-position analogs cannot replicate the documented synthetic pathways. Suitable for amidation, cross-coupling, and fragment-based drug discovery programs targeting CSF-1R, KIT, FLT3, FGFR, and JAK3.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 800401-84-7
Cat. No. B1461580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
CAS800401-84-7
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=C2C=C(NC2=NC=C1Cl)C(=O)O
InChIInChI=1S/C8H5ClN2O2/c9-5-1-4-2-6(8(12)13)11-7(4)10-3-5/h1-3H,(H,10,11)(H,12,13)
InChIKeyYMSGAOPCRLRFMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid (CAS 800401-84-7): Strategic 7-Azaindole Building Block for Kinase-Focused Medicinal Chemistry


5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 800401-84-7) is a heterocyclic building block characterized by a fused pyrrolo[2,3-b]pyridine (7-azaindole) core bearing a chlorine atom at the 5-position and a carboxylic acid handle at the 2-position . With a molecular formula of C8H5ClN2O2 and a molecular weight of 196.59 g/mol, this compound serves as a critical intermediate in the synthesis of kinase inhibitors and other bioactive molecules . Its structural features enable targeted derivatization: the carboxylic acid group allows amide bond formation and esterification, while the 5-chloro substituent provides a versatile synthetic handle for cross-coupling reactions or further functionalization . This specific substitution pattern is integral to the core structure of FDA-approved drugs including pexidartinib and advanced clinical candidates such as PLX-4720 [1].

5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: Why Positional Isomers and Unsubstituted Analogs Cannot Replace It


Generic substitution of 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with its 4-chloro or 6-chloro positional isomers or the unsubstituted parent scaffold is not a functionally equivalent procurement decision. The chlorine substitution position directly dictates downstream synthetic accessibility and the biological activity profile of final drug candidates . In clinically validated scaffolds such as pexidartinib (PLX3397), the 5-chloro-7-azaindole core is essential for multi-targeted kinase inhibition of CSF-1R, KIT, and FLT3 with IC50 values of 20 nM, 10 nM, and 160 nM respectively [1]. Substitution at alternative positions (4- or 6-chloro) yields compounds with divergent electronic properties, altered cross-coupling reactivity, and distinct kinase selectivity profiles that are not documented as intermediates for these FDA-approved agents. The 2-carboxylic acid moiety further differentiates this compound from 3-substituted analogs (e.g., 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, CAS 954112-61-9), enabling orthogonal synthetic pathways via amidation rather than aldehyde-based chemistry [2].

5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Positional Isomer Selectivity: 5-Chloro vs. 6-Chloro vs. 4-Chloro Substitution Determines Synthetic Pathway Access

The 5-chloro substitution pattern (CAS 800401-84-7) provides a documented synthetic intermediate for FDA-approved pexidartinib, whereas the 6-chloro isomer (CAS 800402-07-7) and 4-chloro isomer (CAS 1211583-37-7) are not cited as intermediates in any approved drug synthetic pathway [1]. This positional specificity results from the electronic and steric environment of the 5-position chlorine, which influences palladium-catalyzed cross-coupling reactivity and subsequent derivatization [2].

Medicinal Chemistry Kinase Inhibitor Synthesis Heterocyclic Chemistry

Carboxylic Acid Handle vs. 3-Aldehyde Analog: Orthogonal Synthetic Utility Dictates Derivatization Strategy

The 2-carboxylic acid group (CAS 800401-84-7) enables amidation and esterification chemistry, whereas the 3-carbaldehyde analog (CAS 954112-61-9) directs synthesis toward reductive amination, Wittig reactions, and Knoevenagel condensations [1]. This functional group divergence creates distinct product profiles: the 2-carboxylic acid is the preferred precursor for amide-linked kinase inhibitors, while the 3-carbaldehyde is utilized for C-C bond-forming reactions at the 3-position [1].

Organic Synthesis Medicinal Chemistry Building Block Selection

Unsubstituted Parent vs. 5-Chloro Derivative: Chlorine Atom Enables Targeted Cross-Coupling and Modulates Physicochemical Properties

The unsubstituted 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 136818-50-3) lacks the chlorine atom required for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and for modulating the electronic properties of the 7-azaindole core . The 5-chloro derivative (CAS 800401-84-7) provides a synthetic handle for introduction of aryl, heteroaryl, and amine substituents at the 5-position, a transformation not possible with the unsubstituted analog . Additionally, the chlorine atom contributes to predicted density differences: 1.644±0.06 g/cm³ for the 5-chloro derivative versus 1.5±0.1 g/cm³ for the unsubstituted parent [1].

Medicinal Chemistry Cross-Coupling Chemistry SAR Analysis

Commercial Availability and Purity: 5-Chloro Isomer Offers Superior Procurement Reliability vs. Alternative Halogen Analogs

Among the halogen-substituted pyrrolo[2,3-b]pyridine-2-carboxylic acid analogs, the 5-chloro derivative demonstrates the broadest commercial availability with multiple vendors offering purities up to 99% by HPLC . In contrast, the 5-bromo analog (CAS 1222175-20-3) is predominantly available via custom synthesis, and the 4-chloro isomer (CAS 1211583-37-7) has more limited vendor distribution . Standard purity for the 5-chloro compound ranges from 95% to 99%, with vendors such as ChemScene offering 98% purity and Kono Chem providing 99% by HPLC .

Chemical Sourcing Supply Chain Management Quality Control

Literature and Patent Precedent: 5-Chloro-2-carboxylic Acid Scaffold Dominates Kinase Inhibitor Patent Landscape

Patent analysis reveals that the 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold appears in a substantial number of kinase inhibitor patent applications, including those for B-Raf, JAK, and BCL-2 inhibitors [1][2]. By contrast, the 4-chloro, 6-chloro, and unsubstituted analogs are rarely cited as preferred embodiments in granted patents [3]. The 5-chloro-7-azaindole core is explicitly claimed in US Patent 9,089,574 for antiviral JAK inhibitors and in multiple Raf kinase inhibitor patents [1][2].

Intellectual Property Kinase Drug Discovery Patent Analytics

5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid: Validated Research and Industrial Application Scenarios


Synthesis of B-RafV600E Inhibitors (PLX-4720 and Analogs)

The 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold is the essential starting material for constructing the 7-azaindole core of PLX-4720, a potent and selective B-RafV600E inhibitor (IC50 = 13 nM) that exhibits >12-fold selectivity over wild-type B-Raf (IC50 = 160 nM) and minimal activity against a panel of other kinases (IC50 > 1000 nM) [1]. The 5-chloro substituent is retained in the final molecule and contributes to the inhibitor's binding mode within the kinase hinge region [2].

Multi-Targeted Kinase Inhibitor Development (CSF-1R, KIT, FLT3)

This building block is integral to the synthesis of pexidartinib (Turalio®), an FDA-approved multi-targeted receptor tyrosine kinase inhibitor with potent activity against CSF-1R (IC50 = 20 nM), KIT (IC50 = 10 nM), and FLT3 (IC50 = 160 nM) [1]. The 5-chloro-7-azaindole core is essential for achieving this multi-targeted inhibition profile, as evidenced by the structure-activity relationship of related pyrrolo[2,3-b]pyridine derivatives [2].

FGFR and JAK Kinase Inhibitor Fragment-Based Drug Discovery

The 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold serves as a validated starting fragment for designing inhibitors of fibroblast growth factor receptors (FGFR1-3) and Janus kinase 3 (JAK3) [1]. Derivatives bearing this core have demonstrated potent FGFR inhibitory activity, with the carboxylic acid moiety enabling amide bond formation to introduce diverse hinge-binding motifs [2]. This scaffold is particularly valuable for fragment-based drug discovery programs targeting these kinase families [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.